An In-Depth Technical Guide to 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid: Navigating a Research Chemical Landscape
An In-Depth Technical Guide to 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid: Navigating a Research Chemical Landscape
A Note to the Researcher: As a Senior Application Scientist, my primary goal is to provide you with accurate, actionable, and well-supported technical information. In the course of preparing this guide on 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, a comprehensive search of scientific literature, patent databases, and chemical repositories was conducted. This search revealed that while the compound is commercially available from several suppliers, there is a notable absence of detailed, publicly available scientific literature regarding its synthesis, characterization, and specific applications.
Therefore, this guide will proceed by first outlining the known properties of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid based on available supplier data. Subsequently, it will leverage established principles of organic chemistry and documented syntheses of structurally related substituted terephthalic acids to propose a logical, hypothetical synthetic pathway. This approach is intended to provide a foundational framework for researchers working with this compound, while clearly delineating between established data and scientifically grounded extrapolation.
Part 1: Core Chemical Properties of 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid is a polysubstituted aromatic dicarboxylic acid. Its structure, featuring a bromine atom, a fluorine atom, and two methyl groups on the terephthalic acid backbone, suggests its potential as a versatile building block in the synthesis of complex molecules, such as pharmaceuticals, polymers, or functional materials.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrFO₄ | [1][2] |
| Molecular Weight | 291.07 g/mol | [1] |
| CAS Numbers | 1245807-10-6, 1555757-16-8 | [1][3] |
| Appearance | Not specified (likely a solid) | Inferred |
| Solubility | Not specified | Inferred |
| Melting Point | Not specified | Inferred |
Part 2: A Proposed Synthetic Pathway
While a specific, peer-reviewed synthesis for 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid is not publicly documented, a plausible synthetic route can be conceptualized based on established methodologies for the synthesis of substituted terephthalic acids. The proposed pathway begins with a suitable, commercially available starting material and proceeds through a series of logical transformations.
Logical Framework for Synthesis
The synthesis of a polysubstituted benzene ring often requires a careful consideration of the directing effects of the existing substituents in electrophilic aromatic substitution reactions. In this case, the final product has two carboxylic acid groups, which are strongly deactivating and meta-directing. Therefore, it is logical to assume that these groups are introduced late in the synthetic sequence, likely via oxidation of two methyl groups. A plausible starting material would be a pre-functionalized, substituted durene (1,2,4,5-tetramethylbenzene) derivative.
Caption: Proposed synthetic workflow for 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid.
Step-by-Step Hypothetical Protocol
Step 1: Bromination of a Durene Derivative
The initial step would likely involve the selective bromination of a suitable durene derivative. The choice of starting material is critical and would ideally be a commercially available compound that simplifies the subsequent fluorination step. For the purpose of this hypothetical protocol, let's consider 2-fluoro-1,4-dimethylbenzene as a potential starting point, which would then be subjected to bromination.
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Reaction: Electrophilic Aromatic Bromination.
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Reagents: N-Bromosuccinimide (NBS) as the bromine source and a suitable catalyst such as iron(III) bromide (FeBr₃) or an acid catalyst.
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Solvent: A non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).
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Procedure:
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Dissolve the starting durene derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Add the catalyst in a controlled manner.
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Add NBS portion-wise to the reaction mixture.
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Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction mixture and quench with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine.
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Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
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Step 2: Fluorination
The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods. Given the electron-rich nature of the durene ring, an electrophilic fluorinating agent would be a plausible choice.
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Reaction: Electrophilic Aromatic Fluorination.
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Reagents: A modern electrophilic fluorinating agent such as Selectfluor® (F-TEDA-BF₄).
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Solvent: A polar, aprotic solvent like acetonitrile (CH₃CN) or a chlorinated solvent.
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Procedure:
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Dissolve the brominated durene derivative in the chosen solvent.
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Add Selectfluor® portion-wise at room temperature. The reaction can be exothermic, so cooling might be necessary.
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Stir the reaction mixture until the starting material is consumed, as monitored by TLC or GC-MS.
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Quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
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Purify the resulting fluoro-bromo-durene derivative by column chromatography.
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Step 3: Oxidation of Methyl Groups to Carboxylic Acids
The final step involves the oxidation of two of the methyl groups on the benzene ring to carboxylic acids. This is a common transformation for which several powerful oxidizing agents can be employed.
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Reaction: Side-Chain Oxidation.
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Reagents: A strong oxidizing agent such as potassium permanganate (KMnO₄) in an alkaline solution or chromic acid (generated in situ from CrO₃ and H₂SO₄).
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Solvent: Water for KMnO₄ oxidation, often with a co-solvent like pyridine or t-butanol.
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Procedure (using KMnO₄):
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Suspend the fluoro-bromo-durene derivative in an aqueous solution of sodium hydroxide or potassium carbonate.
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Heat the mixture to reflux.
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Add a concentrated aqueous solution of KMnO₄ portion-wise over several hours. The purple color of the permanganate should disappear as it is consumed.
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Continue refluxing until the reaction is complete (disappearance of the organic starting material).
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Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.
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Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the dicarboxylic acid product.
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Collect the solid product by filtration, wash with cold water, and dry.
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Recrystallization from a suitable solvent (e.g., water, ethanol, or acetic acid) can be performed for further purification.
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Part 3: Anticipated Characterization
While no published spectroscopic data exists for 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, we can predict the key features that would be expected in its NMR and mass spectra.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the two equivalent methyl groups (likely in the range of 2.2-2.6 ppm).- A singlet or a narrowly split signal for the aromatic proton (likely downfield, >7.5 ppm).- A broad singlet for the two carboxylic acid protons (very downfield, >10 ppm). |
| ¹³C NMR | - Signals for the two equivalent methyl carbons.- Signals for the aromatic carbons, showing C-F and C-Br coupling.- Signals for the two equivalent carboxylic acid carbons. |
| ¹⁹F NMR | - A singlet for the single fluorine atom. |
| Mass Spec (ESI-) | - A molecular ion peak [M-H]⁻ at m/z corresponding to C₁₀H₇BrFO₄⁻.- A characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
Part 4: Potential Applications and Future Research Directions
The unique substitution pattern of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid makes it an intriguing candidate for several applications:
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Pharmaceutical Synthesis: The presence of halogen atoms provides handles for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex molecular scaffolds. The fluorine atom can be used to modulate the electronic properties and metabolic stability of a potential drug candidate.
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Polymer Chemistry: As a substituted terephthalic acid, it could be used as a monomer to create specialty polymers with tailored properties, such as enhanced thermal stability, flame retardancy, or specific optical properties.
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Materials Science: It could serve as a linker in the synthesis of metal-organic frameworks (MOFs), where the substituents would influence the pore size, geometry, and functionality of the resulting material.
Further research is needed to validate the proposed synthetic pathway and to fully characterize the physical and chemical properties of this compound. Elucidating its reactivity in various chemical transformations will be key to unlocking its potential in the fields of drug discovery and materials science.
References
Due to the lack of peer-reviewed publications on this specific compound, the references are limited to supplier information.
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BIOFOUNT. 2-bromo-5-fluoro-3,6-dimethylterephthalic acid. [Link]
